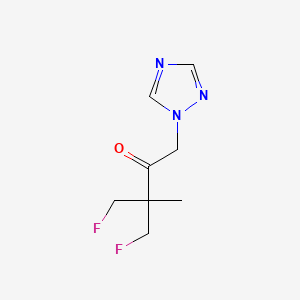
4-Fluoro-3-(fluoromethyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Cat. No. B8608414
M. Wt: 203.19 g/mol
InChI Key: HCJUIOIHVDWJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04625066
Procedure details


215 g (1 mole) of crude 3,3-bisfluoromethyl-1-bromo-butan-2-one were added dropwise to 84 g (1.2 moles) of 1,2,4-triazole and 165 g (1.2 moles) of ground potassium carbonate in 1 liter of ethanol at 30° to 35° C. The mixture was subsequently stirred at 40° C. overnight, the insoluble material was then filtered off and the filtrate was concentrated. The oily residue was extracted with methylene chloride and water and the extract was dried over sodium sulphate and concentrated. The residue was taken up in methylene chloride and 140 ml of ethereal hydrochloric acid were added. The crystalline product formed was filtered off with suction and extracted by stirring with 1 liter of methylene chloride and 1 liter of saturated aqueous sodium bicarbonate solution, and the extract was washed with 1 liter of water, dried over sodium sulphate and concentrated. 73.8 g (36.4% of theory) of 3,3-bisfluoromethyl-1-(1,2,4-triazol-1-yl)-butan-2-one were obtained as an oil, which could be further reacted directly. ##STR35##
Name
3,3-bisfluoromethyl-1-bromo-butan-2-one
Quantity
215 g
Type
reactant
Reaction Step One




Yield
36.4%
Identifiers


|
REACTION_CXSMILES
|
[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](=[O:7])[CH2:5]Br.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](=[O:7])[CH2:5][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
3,3-bisfluoromethyl-1-bromo-butan-2-one
|
|
Quantity
|
215 g
|
|
Type
|
reactant
|
|
Smiles
|
FCC(C(CBr)=O)(C)CF
|
|
Name
|
|
|
Quantity
|
84 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CN=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was subsequently stirred at 40° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material was then filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The oily residue was extracted with methylene chloride and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
140 ml of ethereal hydrochloric acid were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline product formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off with suction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring with 1 liter of methylene chloride and 1 liter of saturated aqueous sodium bicarbonate solution
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with 1 liter of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCC(C(CN1N=CN=C1)=O)(C)CF
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 73.8 g | |
| YIELD: PERCENTYIELD | 36.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
